1-Dodecanol-d25

Description

The exact mass of the compound Dodecyl-d25 alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

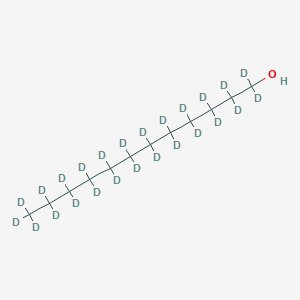

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZZUXJYWNFBMV-VVZIYBSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20480825 | |

| Record name | Dodecyl-d25 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160776-83-0 | |

| Record name | Dodecyl-d25 alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20480825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 160776-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Characteristics of 1-Dodecanol-d25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1-Dodecanol-d25, a deuterated form of 1-Dodecanol. The inclusion of quantitative data, detailed experimental methodologies, and a workflow diagram is intended to support research and development activities where this compound is utilized, particularly in applications leveraging isotopic labeling.

Core Physical and Chemical Properties

This compound, also known as deuterated lauryl alcohol, is a saturated fatty alcohol in which the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical techniques, especially as an internal standard in mass spectrometry-based quantification.[1][2] Its physical properties are nearly identical to its non-deuterated counterpart, which is crucial for its function as an ideal internal standard, as it co-elutes with the analyte of interest and exhibits similar ionization behavior.[1][3]

The key physical and chemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | CD₃(CD₂)₁₁OH | [4] |

| Molecular Weight | 211.49 g/mol | [4][5] |

| CAS Number | 160776-83-0 | [4][5] |

| Appearance | Solid | [4] |

| Melting Point | 22-26 °C | [4] |

| Boiling Point | 260-262 °C | [4] |

| Density | 0.931 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.437 | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Isotopic Purity | 98 atom % D | [4] |

| Solubility | Insoluble in water; Soluble in alcohol and ether. Soluble in DMSO (≥ 100 mg/mL). | [3][6][7] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties listed above. These protocols are general and may be adapted based on specific laboratory equipment and conditions.

The melting point of a solid organic compound is a key indicator of its purity.[4] A pure substance typically melts over a narrow range of 1-2°C.[5]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][9]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5][8] This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus.[4][5]

-

Heating and Observation: The sample is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5]

-

Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[9]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[10][11]

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound (melted if solid at room temperature) is placed in a small test tube.[11] A boiling chip can be added to ensure smooth boiling.

-

Apparatus Setup: A thermometer is positioned in the test tube with the bulb just above the liquid surface to measure the vapor temperature.[11] The apparatus is gently heated.

-

Heating and Observation: The liquid is heated until it boils and its vapor begins to condense on the thermometer bulb.[11][12] The temperature will stabilize at the boiling point.

-

Data Recording: The constant temperature observed during the condensation of the vapor is recorded as the boiling point. The atmospheric pressure should also be noted as boiling points are pressure-dependent.[10][11]

Density is the mass per unit volume of a substance.[13][14]

Methodology:

-

Mass Measurement: The mass of a clean, dry graduated cylinder or pycnometer is measured using an analytical balance.[15]

-

Volume Measurement: A known volume of liquid this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[15]

-

Mass of Liquid: The total mass of the graduated cylinder and the liquid is measured. The mass of the liquid is determined by subtracting the mass of the empty cylinder.[14]

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[16] The temperature at which the measurement is made should be recorded as density is temperature-dependent.[15]

The refractive index is a dimensionless number that describes how fast light travels through a material.[6] It is a characteristic property that can be used for identification and purity assessment.[6]

Methodology:

-

Instrument Preparation: The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.[7][17]

-

Sample Application: A few drops of liquid this compound are placed on the surface of the lower prism.[17][18]

-

Measurement: The prisms are closed, and light is passed through the sample. The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.[7][18] Any color fringing is removed using the dispersion correction wheel.

-

Data Recording: The refractive index value is read from the instrument's scale. The temperature is also recorded, as the refractive index is temperature-dependent.[17]

Application Workflow: Use as an Internal Standard

Deuterated compounds like this compound are considered the "gold standard" for internal standards in quantitative mass spectrometry.[3] They are added to a sample in a known quantity to correct for variations during the analytical process.[1] The following diagram illustrates a typical workflow for using a deuterated internal standard in a quantitative LC-MS (Liquid Chromatography-Mass Spectrometry) analysis.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. benchchem.com [benchchem.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 7. youtube.com [youtube.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. chemconnections.org [chemconnections.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 14. wjec.co.uk [wjec.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. homesciencetools.com [homesciencetools.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Index of Refraction [wiredchemist.com]

Synthesis and Isotopic Purity of 1-Dodecanol-d25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and determination of isotopic purity for 1-Dodecanol-d25. This deuterated long-chain alcohol is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This document outlines a common synthetic route, detailed experimental protocols for its preparation and purification, and methodologies for assessing its isotopic enrichment.

Quantitative Data Summary

The isotopic and chemical purity of commercially available this compound are critical parameters for its application. The following table summarizes typical quantitative data for this compound.

| Parameter | Value | Analytical Method | Reference |

| Isotopic Purity | 98 atom % D | Mass Spectrometry, NMR Spectroscopy | --INVALID-LINK--, --INVALID-LINK-- |

| Chemical Purity | ≥98% | Gas Chromatography (GC) | --INVALID-LINK--, --INVALID-LINK-- |

| Deuterium Enrichment | Not specified | Not specified |

Synthesis of this compound

A prevalent and efficient method for the synthesis of highly deuterated long-chain alcohols is the reduction of the corresponding deuterated carboxylic acid or its ester derivative. In the case of this compound, the logical precursor is Dodecanoic acid-d23 (Lauric acid-d23). The reduction is typically achieved using a powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LiAlD₄).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis and analysis of this compound. These should be adapted and optimized based on laboratory conditions and available starting materials.

Protocol 1: Synthesis of this compound via Reduction of Methyl Dodecanoate-d23

This protocol describes a two-step process: the esterification of Dodecanoic acid-d23 followed by its reduction.

Materials:

-

Dodecanoic acid-d23

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid

-

Lithium Aluminum Deuteride (LiAlD₄)

-

Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate (HPLC grade)

Step 1: Esterification of Dodecanoic acid-d23

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Dodecanoic acid-d23 in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Methyl dodecanoate-d23. This product can often be used in the next step without further purification.

Step 2: Reduction of Methyl dodecanoate-d23

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen) equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

In the flask, prepare a suspension of Lithium Aluminum Deuteride (LiAlD₄) in anhydrous diethyl ether.

-

Dissolve the crude Methyl dodecanoate-d23 from the previous step in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the LiAlD₄ suspension to 0 °C using an ice bath.

-

Add the solution of Methyl dodecanoate-d23 dropwise to the LiAlD₄ suspension with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate.

-

Filter the resulting precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washings, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

Step 3: Purification

-

Purify the crude this compound by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure this compound as a colorless solid or liquid, depending on the ambient temperature.

Protocol 2: Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic purity of deuterated compounds.

Instrumentation:

-

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer or other high-resolution mass analyzer.

-

Liquid Chromatography (LC) system for sample introduction.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

-

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

-

Acquire the mass spectrum in a positive or negative ion mode, depending on which provides a better signal for the analyte. Adduct formation (e.g., [M+Na]⁺) may be utilized for enhanced signal.

-

Obtain a high-resolution mass spectrum of the molecular ion region.

-

-

Data Analysis:

-

Identify the monoisotopic peak of the fully deuterated species (d25).

-

Identify and integrate the peak intensities of the other isotopologues (d24, d23, etc.).

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = [Intensity(d25) / Σ(Intensities of all isotopologues)] x 100

-

Protocol 3: Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ²H NMR, can be used to assess isotopic purity.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure for ¹H NMR:

-

Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a deuterated solvent that does not contain exchangeable protons (e.g., CDCl₃). Add a known amount of an internal standard with a well-defined proton signal in a clear region of the spectrum.

-

¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure full relaxation of all signals.

-

Data Analysis:

-

Integrate the residual proton signals in the this compound spectrum.

-

Compare the integral of the residual proton signals to the integral of the internal standard.

-

Calculate the amount of non-deuterated and partially deuterated species to determine the overall isotopic enrichment.

-

Procedure for ²H NMR:

-

Sample Preparation: Dissolve the this compound sample in a protonated solvent (e.g., CHCl₃).

-

²H NMR Acquisition: Acquire a ²H NMR spectrum.

-

Data Analysis: The ²H NMR spectrum will show signals corresponding to the different deuterium environments in the molecule. The presence of any unexpected signals could indicate incomplete deuteration at specific positions.

Logical Relationship for Purity Assessment

The determination of the final product's quality relies on a combination of analytical techniques to assess both chemical and isotopic purity.

Caption: Logical workflow for assessing the purity of this compound.

A Technical Guide to 1-Dodecanol-d25: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Dodecanol-d25, a deuterated form of 1-Dodecanol. The information compiled within this document is intended to support researchers, scientists, and professionals in the field of drug development by detailing the compound's key properties and its primary application as an internal standard in quantitative analytical methods.

Core Compound Data

This compound is a stable isotope-labeled version of 1-Dodecanol, where 25 hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of 1-Dodecanol and related compounds in various biological and environmental matrices.

| Property | Value | Reference |

| CAS Number | 160776-83-0 | [1][2] |

| Molecular Weight | 211.49 g/mol | [1][2] |

| Molecular Formula | C₁₂D₂₅HO | [1] |

| Linear Formula | CD₃(CD₂)₁₁OH | [2] |

| Physical Form | Solid | [3] |

| Isotopic Purity | 98 atom % D | [3] |

| Melting Point | 22-26 °C | [3] |

| Boiling Point | 260-262 °C | [3] |

| Density | 0.931 g/mL at 25 °C | [3] |

Application as an Internal Standard

The primary application of this compound is as an internal standard in analytical chemistry, particularly for quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1] The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations during sample preparation and analysis, leading to highly accurate and reliable results.

Experimental Workflow: Quantification using an Internal Standard

The following diagram illustrates a typical experimental workflow for the quantification of an analyte (in this case, 1-Dodecanol) in a biological matrix using this compound as an internal standard.

Caption: Experimental workflow for analyte quantification using an internal standard.

Detailed Experimental Protocol: Quantification of 1-Dodecanol in Plasma by GC-MS

This protocol is adapted from a similar procedure for a related compound and provides a framework for the use of this compound as an internal standard for the quantification of 1-Dodecanol in a plasma matrix.

1. Materials and Reagents

-

1-Dodecanol (analyte standard)

-

This compound (internal standard)

-

Methanol (HPLC grade)

-

Heptane (HPLC grade)

-

Deionized water

-

Control plasma

2. Preparation of Standard and Internal Standard Solutions

-

Analyte Stock Solution: Prepare a stock solution of 1-Dodecanol in methanol at a concentration of 1 mg/mL.

-

Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with methanol to create calibration standards at desired concentrations.

-

Working Internal Standard Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 µg/mL) in methanol.

3. Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the working internal standard solution (this compound) to each tube, except for blank samples (add 20 µL of methanol instead).

-

Vortex the mixture for 30 seconds.

-

Add 500 µL of heptane to each tube for liquid-liquid extraction.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (heptane) to a clean tube.

-

Evaporate the heptane to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

4. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977A or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute

-

Ramp: 15 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor appropriate ions for 1-Dodecanol and this compound.

-

5. Data Analysis

-

Integrate the peak areas of the analyte (1-Dodecanol) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 1-Dodecanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

While 1-Dodecanol itself is a fatty alcohol that can be found in biological systems, there is no direct evidence to suggest that this compound is involved in any specific signaling pathways. Its utility lies in its chemical similarity to the non-deuterated form, which allows it to serve as an effective tracer and internal standard for analytical purposes. The logical relationship is that of an analytical surrogate, as depicted in the workflow diagram.

The following diagram illustrates the logical relationship between the analyte and the internal standard in a quantitative assay.

Caption: Logical relationship of analyte to internal standard for quantification.

References

A Comprehensive Technical Guide to the Solubility and Stability of 1-Dodecanol-d25

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 1-Dodecanol-d25, a deuterated form of the long-chain fatty alcohol, 1-Dodecanol. Understanding these fundamental physicochemical properties is critical for the effective use of this compound in various research and development applications, including its use as an internal standard in analytical methods and as a tracer in metabolic studies. This document outlines key solubility data, stability profiles, and detailed experimental protocols for their determination.

Core Concepts: Solubility and Stability

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. For this compound, its long, nonpolar deuterated alkyl chain and its polar hydroxyl group dictate its solubility, adhering to the principle of "like dissolves like." Consequently, it is readily soluble in organic solvents and insoluble in water.

Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, light, and humidity. Ensuring the stability of this compound is paramount for the accuracy and reproducibility of experimental results.

Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively published, its solubility characteristics can be inferred from its non-deuterated counterpart, 1-Dodecanol, due to their similar physicochemical properties. The following tables summarize the available qualitative and quantitative solubility data.

Table 1: Qualitative Solubility of 1-Dodecanol

| Solvent | Solubility |

| Water | Insoluble[1][2][3][4][5] |

| Ethanol | Soluble[1][4][6] |

| Diethyl Ether | Soluble[1][4][6] |

| Acetone | Soluble[3] |

| Chloroform | Soluble[3] |

| Methanol | Soluble[3] |

| Benzene | Slightly Soluble[7] |

| Propylene Glycol | Soluble[7] |

| Glycerin | Insoluble[7] |

Table 2: Quantitative Solubility of this compound and 1-Dodecanol

| Compound | Solvent | Temperature (°C) | Solubility |

| This compound | Dimethyl Sulfoxide (DMSO) | Not Specified | ≥ 100 mg/mL |

| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL |

| This compound | 10% DMSO, 90% (20% SBE-β-CD in saline) | Not Specified | ≥ 2.5 mg/mL |

| This compound | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL |

| 1-Dodecanol | Water | 23 | 1 g/L (Slightly Soluble)[8][9] |

| 1-Dodecanol | Water | 25 | 0.004 g/L[10] |

Stability Profile of this compound

The stability of this compound is crucial for its storage and handling. As a long-chain alcohol, it is generally stable under standard conditions but can be susceptible to oxidation over long periods or at elevated temperatures. It is also a combustible solid and should be kept away from strong oxidizing agents.[11]

Table 3: Stability of this compound Stock Solutions

| Storage Condition | Duration | Recommendations |

| -80°C | 6 months | Sealed, protected from moisture and light. |

| -20°C | 1 month | Sealed, protected from moisture and light. |

General Storage Recommendations for Solid this compound:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[11]

-

Protect from light.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Qualitative and Quantitative Solubility

This protocol is adapted from standard laboratory procedures for determining the solubility of organic compounds.

Objective: To determine the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, dimethyl sulfoxide, hexane)

-

Vortex mixer

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

Part A: Qualitative Solubility Determination

-

Add approximately 10 mg of this compound to a series of labeled vials.

-

To each vial, add 1 mL of a different solvent.

-

Vortex each vial vigorously for 1-2 minutes.

-

Visually inspect for the complete dissolution of the solid.

-

If the solid dissolves completely, the compound is considered "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."

Part B: Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed flasks.

-

Place the flasks in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25°C).

-

Agitate the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours). A preliminary study can determine the time to reach equilibrium.

-

After equilibration, allow the flasks to stand undisturbed for at least 24 hours at the same temperature to allow undissolved material to settle.

-

Carefully withdraw a known volume of the supernatant from each flask.

-

Centrifuge the withdrawn samples to remove any suspended microparticles.

-

Dilute the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC or GC method.

-

Calculate the solubility in mg/mL or g/100 mL.

Protocol for Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing of new drug substances.

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound (solid form)

-

Climate-controlled stability chambers

-

Photostability chamber

-

Appropriate containers (e.g., amber glass vials with inert caps)

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS)

Procedure:

1. Stress Testing (Forced Degradation):

-

Acid/Base Hydrolysis: Expose this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidation: Treat this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C, 100°C) and in solution.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A dark control sample should be stored under the same conditions.

2. Long-Term and Accelerated Stability Studies:

-

Place accurately weighed samples of this compound into the appropriate containers.

-

Store the samples in stability chambers under the conditions specified in Table 4.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.

-

Analyze the samples for appearance, assay (purity), and the presence of degradation products.

Table 4: Recommended Storage Conditions for Stability Studies

| Study Type | Storage Condition |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH |

Visualizations

The following diagrams illustrate the workflows for the experimental protocols described above.

References

- 1. 1-Dodecanol [bluewaterchem.com]

- 2. 1-Dodecanol [chembk.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. atamankimya.com [atamankimya.com]

- 5. ymdb.ca [ymdb.ca]

- 6. 1-Dodecanol [drugfuture.com]

- 7. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-Dodecanol reagent grade, 98 112-53-8 [sigmaaldrich.com]

- 9. 1-Dodecanol ACS reagent, ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Dodecanol - Wikipedia [en.wikipedia.org]

- 11. Page loading... [wap.guidechem.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. metabolites.alfa-chemistry.com [metabolites.alfa-chemistry.com]

An In-depth Technical Guide to the Safe Handling of 1-Dodecanol-d25

This guide provides comprehensive safety data, handling precautions, and emergency procedures for 1-Dodecanol-d25, tailored for researchers, scientists, and professionals in drug development. This compound is the deuterium-labeled version of 1-Dodecanol, a fatty alcohol.[1] While much of the available safety data is for the non-deuterated form, it serves as a crucial reference for safe handling practices of its deuterated counterpart due to their similar chemical structures.

Physical and Chemical Properties

The physical and chemical properties of this compound are compared with its non-deuterated analog, 1-Dodecanol, in the table below. Deuteration results in a slightly higher molecular weight and density.

| Property | This compound | 1-Dodecanol |

| Molecular Formula | CD₃(CD₂)₁₁OH | C₁₂H₂₆O |

| Molecular Weight | 211.49 g/mol | 186.34 g/mol [2] |

| Appearance | Solid | Colorless liquid or white crystals[2] |

| Melting Point | 22-26 °C | 22-26 °C[3][4][5] |

| Boiling Point | 260-262 °C[5] | 229-264.1 °C[3][6] |

| Density | 0.931 g/mL at 25 °C | 0.8308 g/cm³ at 25 °C[6] |

| Flash Point | 113 °C (closed cup) | >110 °C to 260 °F (126.7 °C)[2][6] |

| Refractive Index | n20/D 1.437 | n20/D 1.442[5] |

| Solubility in Water | Insoluble | 4 mg/L at 25 °C[2] |

| Odor | Not specified | Fatty, waxy, with a delicate floral note on dilution[2][3][5] |

Toxicological Data

Toxicological information is primarily available for 1-Dodecanol. This data is considered relevant for assessing the hazards of this compound. The substance is generally of low acute toxicity but can cause irritation.

| Toxicity Test | Endpoint | Species | Dose | Source |

| Acute Oral Toxicity | LD50 | Rat | >2,000 mg/kg - 12,800 mg/kg | [4][7] |

| Acute Dermal Toxicity | LD50 | Rabbit | 8,000 mg/kg | [7] |

| Acute Inhalation Toxicity | LC50 | Rat | >71 mg/L for 1 hour | [7] |

| Aquatic Toxicity (Fish) | LC50 | Pimephales promelas | 1.01 mg/L for 96 hours | [3] |

| Aquatic Toxicity (Invertebrates) | EC50 | Daphnia magna | 0.765 mg/L for 48 hours | [3] |

| Aquatic Toxicity (Algae) | EC50 | Desmodesmus subspicatus | 0.33 mg/L for 72 hours | [3] |

The substance is considered an irritant to the skin, eyes, and potentially the respiratory tract.[3] Ingestion may lead to vomiting and could result in aspiration pneumonitis.[3][8]

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. The following tables summarize its GHS classifications and the associated precautionary statements.

GHS Hazard Statements

| Code | Hazard Statement |

|---|---|

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation.[3] |

| H335 | May cause respiratory irritation. |

| H400 | Very toxic to aquatic life.[3] |

| H410 | Very toxic to aquatic life with long lasting effects.[3] |

GHS Precautionary Statements

| Code | Precautionary Statement |

|---|---|

| P261/P260 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash skin thoroughly after handling.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area. |

| P273 | Avoid release to the environment.[3][7] |

| P280 | Wear protective gloves/eye protection/face protection.[9] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[3] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[3] |

| P391 | Collect spillage.[3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental and Handling Protocols

Strict adherence to the following protocols is essential to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber). Lab coats or other protective clothing are required to prevent skin contact.

-

Respiratory Protection: If working in a poorly ventilated area or if dust/aerosols are generated, use a NIOSH-approved respirator with a filter for organic gases and particulates.[3]

Safe Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][7]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[3][10] Do not breathe dust or vapors.[3]

-

Hygiene: Wash hands thoroughly after handling and before breaks, eating, or drinking.[7][10] Contaminated work clothing should not be allowed out of the workplace.[10]

-

Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]

Storage Conditions

-

Container: Keep the container tightly closed and store in a cool, dry place.[3]

-

Location: Store in an area that is cool and well-ventilated.[3] The recommended storage temperature is between 15–25 °C.[7]

-

Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11]

Disposal Protocol

Dispose of this compound and its containers in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[3] Waste material should be sent to an approved waste disposal plant.

Emergency Procedures

Accidental Release Measures: Spill Cleanup Protocol

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the material from entering waterways.[3]

-

Cleanup (Solid): If the material is solid, sweep it up carefully to avoid generating dust and place it into a sealable container for disposal.[3]

-

Cleanup (Liquid): If the material is liquid, absorb the spill with an inert material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[3]

-

Decontamination: Clean the affected area thoroughly.

-

PPE: All personnel involved in the cleanup must wear appropriate PPE as described above.

Caption: Workflow for handling a this compound spill.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing difficulties persist, seek medical attention.

-

Skin Contact: Remove contaminated clothing immediately. Rinse the affected skin area with plenty of water.[7] If irritation develops or persists, seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open.[7] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 1-Dodecanol | C12H26O | CID 8193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 1-Dodecanol | CAS#:112-53-8 | Chemsrc [chemsrc.com]

- 5. 1-Dodecanol CAS#: 112-53-8 [m.chemicalbook.com]

- 6. you-iggy.com [you-iggy.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. echemi.com [echemi.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.ca [fishersci.ca]

- 11. datasheets.scbt.com [datasheets.scbt.com]

A Technical Guide to the Commercial Sourcing and Application of 1-Dodecanol-d25

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Dodecanol-d25, a deuterated form of lauryl alcohol. It is intended to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound and utilizing it effectively in experimental settings. This guide details the technical specifications from various commercial suppliers, outlines its primary applications, and provides exemplary experimental protocols.

Introduction to this compound

This compound is a saturated fatty alcohol in which 25 of the 26 hydrogen atoms have been replaced with their stable isotope, deuterium. This isotopic labeling makes it a valuable tool in a range of scientific applications, particularly in mass spectrometry-based analytical methods and metabolic studies. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, 1-dodecanol, allowing it to serve as an ideal internal standard or tracer in complex biological matrices.

Key Properties:

-

Chemical Formula: CD₃(CD₂)₁₁OH

-

Molecular Weight: Approximately 211.49 g/mol

-

CAS Number: 160776-83-0

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer this compound, each with specific product grades and available quantities. The following table summarizes the offerings from several prominent suppliers to facilitate a comparative assessment for procurement.

| Supplier | Product Number | Isotopic Purity (atom % D) | Chemical Purity | Available Quantities |

| Sigma-Aldrich | 448230 | ≥98 | ≥99% (CP) | 250 mg |

| MedChemExpress | HY-139393S | Not explicitly stated | 98.09% | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg |

| CDN Isotopes | D-3983 | ≥98 | Not explicitly stated | 250 mg, 500 mg |

| Toronto Research Chemicals (TRC) | D525407 | Not explicitly stated | Not explicitly stated | 10 mg, 25 mg, 50 mg |

| Santa Cruz Biotechnology | sc-224423 | Not explicitly stated | Not explicitly stated | 100 mg, 250 mg |

| Cambridge Isotope Laboratories, Inc. | DLM-738 | 98 | ≥98% | Contact for details |

| Cayman Chemical | Contact for availability | - | - | - |

Note: Isotopic and chemical purity can vary by lot. Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.

Key Applications in Research and Development

The primary utility of this compound stems from its isotopic labeling, which allows for its differentiation from the endogenous, non-labeled analogue in various analytical techniques.

Internal Standard for Quantitative Analysis

This compound is widely used as an internal standard for the quantification of 1-dodecanol and other related long-chain fatty alcohols in biological and environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The co-elution of the deuterated standard with the analyte of interest allows for the correction of variability in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.[2]

Metabolic and Pharmacokinetic Studies

In drug development and metabolic research, deuterated compounds are instrumental in tracing the metabolic fate of molecules.[3] this compound can be used to study the absorption, distribution, metabolism, and excretion (ADME) of long-chain fatty alcohols.[4] By administering the labeled compound, researchers can track its conversion to various metabolites and elucidate the metabolic pathways involved.[5]

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

Quantification of 1-Dodecanol in a Biological Matrix using GC-MS with this compound as an Internal Standard

Objective: To accurately quantify the concentration of 1-dodecanol in a plasma sample.

Materials:

-

Plasma sample

-

This compound (internal standard)

-

Hexane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 100 µL of the plasma sample, add a known amount of this compound solution in a suitable solvent (e.g., 10 µL of a 10 µg/mL solution).

-

Vortex the sample for 30 seconds.

-

Perform a liquid-liquid extraction by adding 500 µL of hexane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried extract to an autosampler vial for GC-MS analysis.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Acquisition: Use selected ion monitoring (SIM) mode to monitor characteristic ions for both 1-dodecanol and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the response factor (RF) from a calibration curve prepared with known concentrations of 1-dodecanol and a fixed concentration of this compound.

-

Determine the concentration of 1-dodecanol in the plasma sample based on the peak area ratio of the analyte to the internal standard and the calculated response factor.

-

Sample Preparation for NMR Spectroscopy using this compound as an Internal Standard

Objective: To prepare a sample for quantitative NMR (qNMR) analysis using this compound for chemical shift referencing and quantification.

Materials:

-

Analyte of interest

-

This compound (internal standard)

-

Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃)

-

High-precision NMR tubes

Procedure:

-

Preparation of a Stock Solution of the Internal Standard:

-

Accurately weigh a precise amount of this compound and dissolve it in a known volume of the deuterated NMR solvent to create a stock solution of known concentration.

-

-

Sample Preparation:

-

Accurately weigh a precise amount of the analyte and dissolve it in a known volume of the deuterated NMR solvent.

-

To the analyte solution, add a precise volume of the this compound stock solution.

-

Vortex the mixture to ensure homogeneity.

-

Transfer the final solution to a clean, high-precision NMR tube to the appropriate height (typically 4-5 cm).[6]

-

-

NMR Data Acquisition:

-

Acquire the NMR spectrum under appropriate conditions for quantitative analysis, ensuring a sufficient relaxation delay.

-

-

Data Analysis:

-

Integrate the signals corresponding to known protons of both the analyte and this compound.

-

The concentration of the analyte can be calculated using the following formula: Concentration_analyte = (Integral_analyte / Number of protons_analyte) * (Number of protons_IS / Integral_IS) * Concentration_IS

-

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows relevant to the use of this compound.

Caption: Workflow for selecting a commercial supplier of this compound.

Caption: Experimental workflow for GC-MS quantification using this compound.

Conclusion

This compound is an indispensable tool for researchers requiring accurate quantification of long-chain fatty alcohols and for those investigating their metabolic pathways. Careful selection of a commercial supplier based on documented purity and the specific requirements of the planned experiments is crucial for obtaining reliable and reproducible results. The provided experimental protocols offer a solid foundation for the integration of this compound into various research and development workflows.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 3. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of long-chain alcohols in cell suspension cultures of soya and rape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

Navigating the Thermochemical Landscape of 1-Dodecanol-d25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecanol, a long-chain fatty alcohol, and its deuterated analogue, 1-dodecanol-d25, are crucial molecules in various scientific domains, from materials science to drug metabolism studies. Understanding their thermochemical properties is fundamental for process design, safety assessment, and interpreting metabolic pathways. This technical guide provides a comprehensive overview of the available thermochemical data for 1-dodecanol, discusses the implications of deuteration, and details the experimental protocols for acquiring such data. Due to a lack of direct experimental thermochemical data for this compound, this guide presents the data for the non-deuterated form as a baseline and explores the theoretical and practical approaches to understanding the impact of isotopic substitution.

Thermochemical Data for 1-Dodecanol

The following tables summarize the key thermochemical data for 1-dodecanol, which serves as a reference for understanding the properties of its deuterated counterpart.

Table 1: Enthalpy and Entropy Data for 1-Dodecanol

| Property | Value | Units | Method |

| Enthalpy of Formation (liquid, 298.15 K) | -528.5 ± 0.8 | kJ/mol | Combustion Calorimetry |

| Enthalpy of Formation (gas, 298.15 K) | -436.5 ± 1.0 | kJ/mol | Calculated from liquid phase and vaporization data |

| Enthalpy of Combustion (liquid, 298.15 K) | -7909.4 ± 0.8 | kJ/mol | Combustion Calorimetry |

| Enthalpy of Vaporization (298.15 K) | 91.96 ± 0.59 | kJ/mol | Not specified |

| Standard Entropy (liquid, 298.15 K) | Data not available | J/(mol·K) |

Table 2: Heat Capacity of 1-Dodecanol (liquid)

| Temperature (K) | Heat Capacity (J/(mol·K)) | Method |

| 298.15 | 438.42 | Not specified |

| 303.15 | 439.4 | Not specified |

| 316 | 462 | Not specified |

The Impact of Deuteration: Thermodynamic and Kinetic Isotope Effects

Deuterium is heavier than protium (the most common isotope of hydrogen), which leads to a lower zero-point vibrational energy for C-D bonds compared to C-H bonds. This difference in zero-point energy can lead to a thermodynamic isotope effect , where deuterated compounds may have slightly different enthalpies of formation and reaction. Generally, the C-D bond is stronger than the C-H bond, which can result in a more negative (more exothermic) enthalpy of formation for the deuterated species.

The difference in bond strength also manifests as a kinetic isotope effect (KIE) , where reactions involving the cleavage of a C-H bond proceed at a different rate than the corresponding C-D bond cleavage. The KIE is a powerful tool for elucidating reaction mechanisms. For instance, in the oxidation of alcohols, a primary KIE (where the C-H bond at the carbinol carbon is broken in the rate-determining step) is often observed. The magnitude of the KIE can provide insights into the transition state of the reaction.

Caption: Conceptual energy profile illustrating the higher activation energy for C-D bond cleavage.

Experimental Protocols

The thermochemical data for long-chain alcohols are typically determined using well-established calorimetric techniques.

Determination of Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a cornerstone of thermochemical data, from which the enthalpy of formation can be derived. It is experimentally determined using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of 1-dodecanol is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically via a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature rise is used to calculate the heat released.

-

Calculation: The heat of combustion is calculated using the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Caption: Experimental workflow for determining the enthalpy of combustion.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

The heat capacity of a substance can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: A small, precisely weighed sample of 1-dodecanol (typically a few milligrams) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, including a heating and/or cooling rate (e.g., 10 °C/min).

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled through the desired temperature range.

-

Calibration: The instrument is calibrated for heat flow and temperature using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire) under the same experimental conditions.

Caption: Workflow for measuring heat capacity using Differential Scanning Calorimetry.

Conclusion and Future Directions

While a comprehensive set of experimentally determined thermochemical data for this compound remains to be established, the data for 1-dodecanol provides a solid foundation. The principles of isotope effects suggest that the thermochemical properties of this compound will be subtly different from its non-deuterated counterpart. For researchers requiring precise thermochemical data for this compound, experimental determination using the protocols outlined in this guide is recommended. Furthermore, computational chemistry approaches, such as ab initio calculations, could provide valuable theoretical estimates of the thermochemical properties of this compound and the thermodynamic isotope effects of deuteration. Such studies would be invaluable for a more complete understanding of this important molecule.

Methodological & Application

Application Note: Quantitative Analysis of 1-Dodecanol using 1-Dodecanol-d25 as an Internal Standard by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1-Dodecanol in various matrices using gas chromatography-mass spectrometry (GC-MS) with 1-Dodecanol-d25 as an internal standard. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations during sample preparation and analysis. This method is suitable for applications in quality control, metabolic research, and formulation development.

Introduction

1-Dodecanol, a fatty alcohol, is utilized in the manufacturing of surfactants, lubricants, and pharmaceuticals.[1] Accurate quantification of 1-Dodecanol is essential for quality control and in various research applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Dodecanol.[2] The isotope dilution mass spectrometry (IDMS) approach, employing a stable isotope-labeled internal standard such as this compound, is a highly accurate quantitative technique.[2] Because this compound is chemically almost identical to 1-Dodecanol, it co-elutes and experiences similar ionization and fragmentation, allowing it to effectively correct for variations in injection volume and ionization efficiency, leading to highly precise and reliable quantification.[2][3]

Experimental Protocols

Materials and Reagents

-

1-Dodecanol (≥98% purity)

-

This compound (≥98% purity, deuterium incorporation ≥98%)

-

Methanol (HPLC grade or higher)

-

Dichloromethane (HPLC grade or higher)

-

Hexane (HPLC grade or higher)

-

Deionized water

-

0.22 µm syringe filters

Preparation of Standard Solutions

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Dodecanol and dissolve it in 10 mL of methanol.

-

Internal Standard (ISTD) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

Preparation of Calibration Standards

Prepare a series of calibration standards by spiking appropriate volumes of the 1-Dodecanol stock solution into a constant volume of the this compound stock solution. Dilute with dichloromethane to final concentrations ranging from 1 µg/mL to 100 µg/mL for 1-Dodecanol. The final concentration of this compound in each calibration standard should be constant (e.g., 10 µg/mL).[2]

Sample Preparation

-

Accurately weigh or measure the sample containing 1-Dodecanol.

-

Dissolve or dilute the sample in a known volume of a suitable solvent (e.g., dichloromethane or hexane).[2]

-

Spike the diluted sample with the this compound internal standard to a final concentration of 10 µg/mL.[2]

-

Vortex the sample to ensure homogeneity.

-

If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates before injection.[2]

GC-MS Parameters

The following table outlines the recommended GC-MS parameters for the analysis of 1-Dodecanol.

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 or equivalent |

| Injector Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977 or equivalent |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For quantitative analysis, the mass spectrometer should be operated in SIM mode to enhance sensitivity and selectivity.[2] The characteristic ions for 1-Dodecanol and its deuterated internal standard are monitored.

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 1-Dodecanol | 69 | 83 |

| This compound | 74 | 90 |

Note: The specific ions for this compound may vary depending on the fragmentation pattern. It is recommended to acquire a full scan spectrum of the standard to confirm the most abundant and specific ions.

Data Analysis and Quantitative Data

A calibration curve is constructed by plotting the ratio of the peak area of the 1-Dodecanol quantifier ion to the peak area of the this compound quantifier ion against the concentration of 1-Dodecanol in the calibration standards. A linear regression analysis is then applied to the calibration curve.[2] The concentration of 1-Dodecanol in the samples is determined using the equation of the line obtained from the linear regression.

Representative Quantitative Data

The following table summarizes typical quantitative data that can be expected from this method.

| Parameter | Value |

| Calibration Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Recovery | 95 - 105% |

| Precision (%RSD) | < 5% |

Note: This data is representative and should be generated for each analytical run.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes in this application note.

Caption: Experimental workflow for the quantification of 1-Dodecanol.

Caption: Logical relationship of the quantitative analysis process.

Conclusion

The described GC-MS method using this compound as an internal standard provides a reliable, sensitive, and accurate approach for the quantification of 1-Dodecanol. The use of a stable isotope-labeled internal standard minimizes the impact of matrix effects and variations in sample preparation, ensuring high-quality and reproducible data. This protocol is a valuable tool for researchers and professionals in various fields requiring precise measurement of 1-Dodecanol.

References

Quantitative Analysis Using 1-Dodecanol-d25: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dodecanol, a 12-carbon fatty alcohol, plays a significant role in various biological processes and is a key component in the manufacturing of surfactants, lubricants, and pharmaceuticals.[1][2][3] Accurate quantification of 1-dodecanol in complex matrices is crucial for metabolic research, drug development, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of 1-dodecanol using its deuterated isotopologue, 1-Dodecanol-d25, as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to highly accurate and precise results.[4][5][6]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical workflow. Because the deuterated standard is chemically identical to the analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, an accurate quantification of the analyte can be achieved, regardless of sample loss or matrix effects.[4][6]

Data Presentation

The following tables summarize representative quantitative data from the analysis of 1-dodecanol using this compound as an internal standard. These tables are provided as templates for presenting validation and sample analysis data.

Table 1: Method Validation Parameters for 1-Dodecanol Quantification

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | 0.998 | ≥ 0.99 |

| Range | 1 - 1000 ng/mL | - |

| Limit of Detection (LOD) | 0.5 ng/mL | - |

| Limit of Quantification (LOQ) | 1.0 ng/mL | Signal-to-Noise ≥ 10 |

| Accuracy (% Recovery) | ||

| Low QC (5 ng/mL) | 98.5% | 85 - 115% |

| Mid QC (100 ng/mL) | 101.2% | 85 - 115% |

| High QC (800 ng/mL) | 99.3% | 85 - 115% |

| Precision (% RSD) | ||

| Intra-day (n=6) | ||

| Low QC (5 ng/mL) | 4.2% | ≤ 15% |

| Mid QC (100 ng/mL) | 2.8% | ≤ 15% |

| High QC (800 ng/mL) | 3.1% | ≤ 15% |

| Inter-day (n=18, 3 days) | ||

| Low QC (5 ng/mL) | 5.5% | ≤ 15% |

| Mid QC (100 ng/mL) | 3.9% | ≤ 15% |

| High QC (800 ng/mL) | 4.3% | ≤ 15% |

| Matrix Effect | 95 - 105% | 80 - 120% |

| Extraction Recovery | 92% | Consistent across QCs |

QC: Quality Control; RSD: Relative Standard Deviation. Data is representative and should be established for each specific assay.[1][6][7][8][9]

Table 2: Quantification of 1-Dodecanol in Biological Samples

| Sample ID | Matrix | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |

| Control 1 | Plasma | 0.015 | 2.5 |

| Control 2 | Plasma | 0.018 | 3.0 |

| Treated 1 | Plasma | 0.120 | 20.1 |

| Treated 2 | Plasma | 0.135 | 22.5 |

| Blank | Plasma | Not Detected | < LOD |

| Control 1 | Cell Lysate | 0.009 | 1.5 |

| Control 2 | Cell Lysate | 0.011 | 1.8 |

| Treated 1 | Cell Lysate | 0.085 | 14.2 |

| Treated 2 | Cell Lysate | 0.092 | 15.3 |

| Blank | Cell Lysate | Not Detected | < LOD |

IS: Internal Standard (this compound); LOD: Limit of Detection. Data is for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the quantitative analysis of 1-dodecanol in biological matrices using this compound as an internal standard via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantitative Analysis of 1-Dodecanol by GC-MS

This protocol is suitable for the analysis of total 1-dodecanol (free and esterified) in plasma or tissue homogenates.[10][11]

1. Materials and Reagents

-

1-Dodecanol (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Sodium Chloride (NaCl) solution (0.9% w/v)

-

Boron trifluoride-methanol solution (BF3-MeOH, 14%)

-

Anhydrous sodium sulfate

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-dodecanol and this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the 1-dodecanol stock solution into a constant volume of a suitable solvent. The concentration range should encompass the expected sample concentrations.

-

Internal Standard Spiking Solution (10 µg/mL): Prepare a working solution of this compound in methanol.

-

Sample Preparation:

-

To 100 µL of plasma or 10 mg of tissue homogenate in a glass tube, add 10 µL of the 10 µg/mL this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 1 minute.[10]

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.[10]

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.[10]

-

Carefully transfer the lower organic layer to a new glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 500 µL of 14% BF3-MeOH, cap the tube tightly, and heat at 100°C for 30 minutes to convert fatty alcohols to their more volatile methyl ethers (if desired for improved chromatography, though direct analysis is also possible).

-

After cooling, add 1 mL of hexane and 1 mL of water, and vortex.

-

Collect the upper hexane layer and dry it over anhydrous sodium sulfate.

-

Transfer the final extract to a GC vial for analysis.

-

3. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program: Initial temperature 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

1-Dodecanol: Monitor characteristic ions (e.g., m/z 69, 83, 97).[12]

-

This compound: Monitor the corresponding shifted ions (e.g., m/z values will be higher depending on the fragmentation pattern).

-

4. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the 1-dodecanol quantifier ion to the this compound quantifier ion against the concentration of the calibration standards.

-

Determine the concentration of 1-dodecanol in the samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantitative Analysis of 1-Dodecanol by LC-MS/MS

This protocol is suitable for the analysis of 1-dodecanol in biological fluids and offers high sensitivity and specificity.[13][14]

1. Materials and Reagents

-

1-Dodecanol (≥98% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

2. Standard and Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-dodecanol and this compound in methanol.

-

Calibration Standards: Prepare a series of calibration standards in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of this compound in methanol.

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 1 µg/mL this compound internal standard solution.

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an LC vial for analysis.

-

3. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1290 Infinity II or equivalent

-

Mass Spectrometer: Agilent 6495C Triple Quadrupole or equivalent

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

-

Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Gradient: Start at 30% B, increase to 100% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Optimize MRM transitions (precursor ion -> product ion) for both 1-dodecanol and this compound by direct infusion of the standards.

-

4. Data Analysis

-

Similar to the GC-MS protocol, construct a calibration curve using the peak area ratios of the analyte to the internal standard.

-

Quantify 1-dodecanol in the samples based on this calibration curve.

Signaling Pathways and Experimental Workflows

Fatty Alcohol Biosynthesis and Metabolism

1-Dodecanol is an intermediate in the biosynthesis and degradation of fatty acids and other lipids. The following diagrams illustrate the key pathways.

This pathway shows the conversion of Acetyl-CoA through fatty acid synthesis to form fatty acyl-CoAs, which are then reduced to fatty aldehydes and subsequently to fatty alcohols like 1-dodecanol by fatty acyl-CoA reductases (FAR) and alcohol dehydrogenases (ADH).[4][13][15] 1-Dodecanol can then be incorporated into wax esters by wax synthases (WSD) or oxidized back to a fatty aldehyde and then a fatty acid by fatty alcohol oxidase (FAO) and fatty aldehyde dehydrogenase (FALDH), respectively.[15]

Experimental Workflow for Quantitative Analysis

The following diagram outlines the general workflow for the quantitative analysis of 1-dodecanol using this compound as an internal standard.

This workflow begins with the addition of the this compound internal standard to the biological sample.[10] This is followed by lipid extraction, an optional derivatization step for GC-MS analysis, and finally, instrumental analysis and data processing to obtain the final concentration of 1-dodecanol.

References

- 1. ajpaonline.com [ajpaonline.com]

- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 3. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. ijprajournal.com [ijprajournal.com]

- 8. jddtonline.info [jddtonline.info]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. euncl.org [euncl.org]

- 13. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. escholarship.org [escholarship.org]

Application Notes and Protocols: 1-Dodecanol-d25 as a Metabolic Tracer